

# Physical and chemical properties of 2-(benzylamino)ethanol

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## Compound of Interest

Compound Name: Benzylethanolamine

Cat. No.: B042907

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## Technical Guide: 2-(Benzylamino)ethanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

2-(Benzylamino)ethanol, also known as N-**Benzylethanolamine**, is a versatile bifunctional organic compound featuring both a secondary amine and a primary alcohol. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for its incorporation into complex molecular architectures. Notably, it serves as a key building block in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are significant in the treatment of migraines, and in the development of some histone deacetylase (HDAC) inhibitors investigated for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

### Physical and Chemical Properties

The fundamental physical and chemical properties of 2-(benzylamino)ethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	151.21 g/mol	[1][2]
Appearance	Clear colorless to light yellow liquid	[3][4]
Density	1.065 g/mL at 25 °C	[1][2]
Boiling Point	153-156 °C at 12 mmHg	[1][2]
Melting Point	-30 °C	[5]
Flash Point	130 °C (closed cup)	[1][3]
Refractive Index (n <sub>20/D</sub> )	1.543	[1][2]
Water Solubility	Miscible	[5]
pKa (Predicted)	14.59 ± 0.10	[5]
Vapor Pressure	0.00134 mmHg at 25 °C	[5]

## Chemical Synthesis and Purification

The most common laboratory synthesis of 2-(benzylamino)ethanol is through the reductive amination of benzaldehyde with ethanolamine. This method is efficient and proceeds via the formation of an imine intermediate which is then reduced to the final secondary amine.

## Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of 2-(benzylamino)ethanol using sodium borohydride as the reducing agent.

Materials:

- Benzaldehyde
- Ethanolamine

- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Deionized water
- Diethyl ether (Et<sub>2</sub>O) or Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and ethanolamine (1.1 eq) in methanol (5-10 mL per gram of benzaldehyde).
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).<sup>[6]</sup>
- Quench the reaction by slowly adding deionized water.

- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase in vacuo to yield the crude 2-(benzylamino)ethanol as an oil.

## Experimental Protocol: Purification by Vacuum Distillation

The crude product from the synthesis can be purified by vacuum distillation to obtain high-purity 2-(benzylamino)ethanol.<sup>[7]</sup>

Equipment:

- Short path distillation apparatus
- Heating mantle
- Vacuum pump
- Manometer
- Cold trap

Procedure:

- Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.<sup>[7]</sup>
- Place the crude 2-(benzylamino)ethanol in the distillation flask with a stir bar.
- Connect the apparatus to a vacuum pump with a cold trap in between.
- Gradually reduce the pressure in the system.

- Once a stable vacuum is achieved (e.g., 12 mmHg), begin to gently heat the distillation flask.
- Collect the fraction that distills at 153-156 °C.<sup>[1][2]</sup>
- Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly venting the system to atmospheric pressure.

## Analytical Characterization

The identity and purity of synthesized 2-(benzylamino)ethanol can be confirmed using various analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectroscopy Protocol:

- Prepare a sample by dissolving 5-10 mg of 2-(benzylamino)ethanol in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.
- Acquire the <sup>1</sup>H NMR spectrum on a 300 MHz or 400 MHz spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- The expected chemical shifts (δ) are approximately: 7.2-7.4 ppm (m, 5H, Ar-H), 3.8 ppm (s, 2H, Ph-CH<sub>2</sub>-N), 3.6 ppm (t, 2H, N-CH<sub>2</sub>-CH<sub>2</sub>-OH), 2.8 ppm (t, 2H, N-CH<sub>2</sub>-CH<sub>2</sub>-OH), and a broad singlet for the -OH and -NH protons which can vary in position.<sup>[8]</sup>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR Spectroscopy Protocol (Neat Liquid):

- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Acquire a background spectrum of the empty ATR crystal.
- Place a small drop of neat 2-(benzylamino)ethanol onto the ATR crystal.

- Acquire the sample spectrum.
- Characteristic peaks are expected around 3300-3400  $\text{cm}^{-1}$  (O-H and N-H stretching), 3000-3100  $\text{cm}^{-1}$  (aromatic C-H stretching), 2800-3000  $\text{cm}^{-1}$  (aliphatic C-H stretching), and 1450-1600  $\text{cm}^{-1}$  (aromatic C=C stretching).[9][10]

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Analysis Protocol:

- Prepare a dilute solution of 2-(benzylamino)ethanol in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC-MS system.
- GC Conditions: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program could be: initial temperature of 80°C hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1][11]
- MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of  $m/z$  50-300.
- The resulting mass spectrum will show a molecular ion peak ( $M^+$ ) at  $m/z$  151, with characteristic fragment ions.[12]

## Applications in Drug Development

2-(Benzylamino)ethanol is a key precursor for the synthesis of bioactive molecules. Its structure allows for further elaboration to create more complex compounds with therapeutic potential.

### Synthesis of CGRP Receptor Antagonists

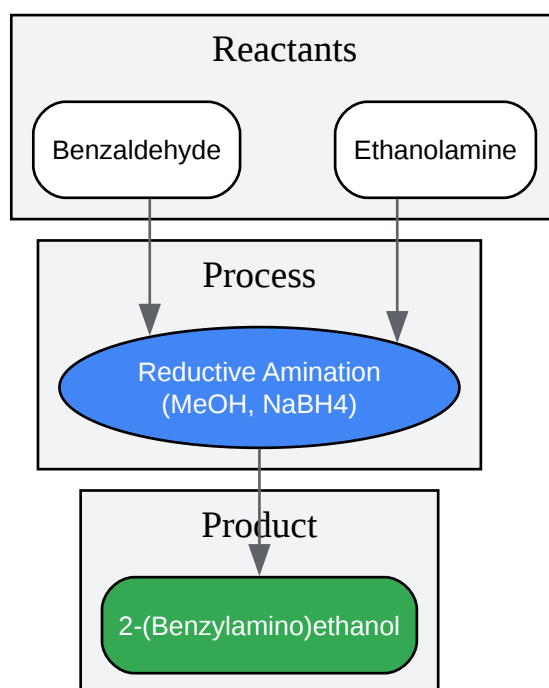
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide implicated in migraine pathophysiology.[13] Antagonists of the CGRP receptor are a major class of drugs for migraine treatment. 2-(Benzylamino)ethanol can be used as a starting material in multi-step syntheses to generate the core structures of these antagonists.

### Precursor for Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation, and their dysregulation is linked to various cancers.[3] HDAC inhibitors are a class of anticancer agents. The structural motif of 2-(benzylamino)ethanol can be incorporated into the synthesis of certain HDAC inhibitors.

## Visualizations

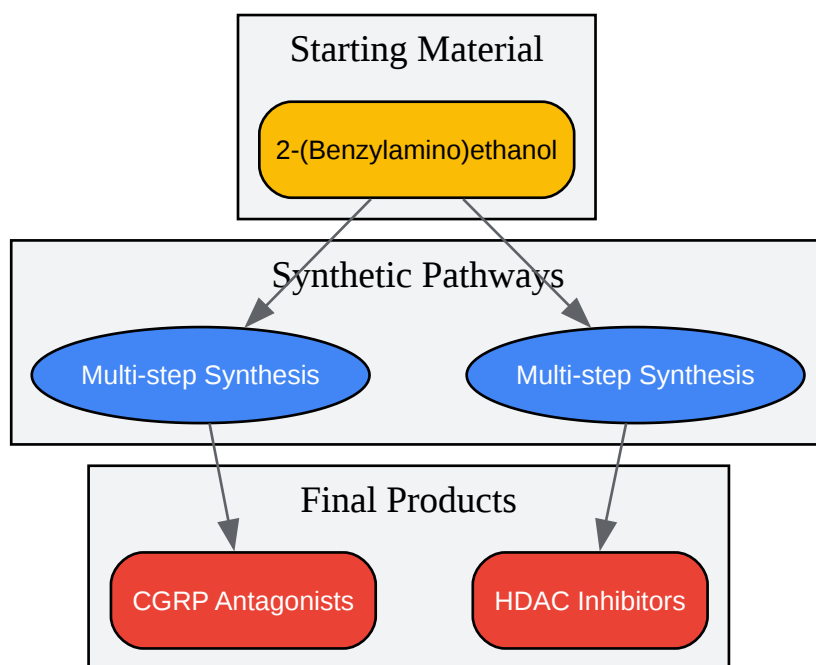
### Synthesis Workflow



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Caption: Synthesis of 2-(benzylamino)ethanol via reductive amination.

### Role as a Synthetic Intermediate



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